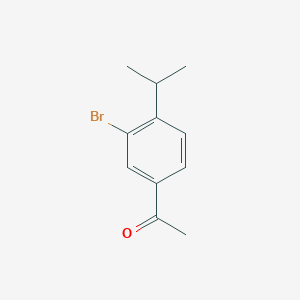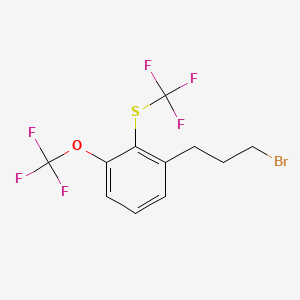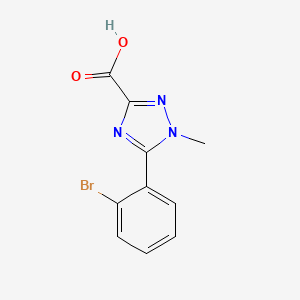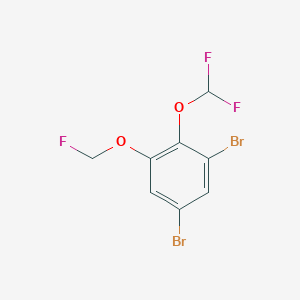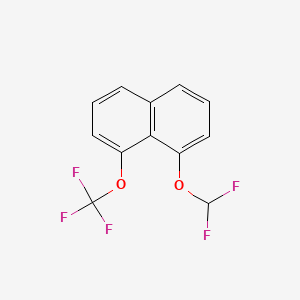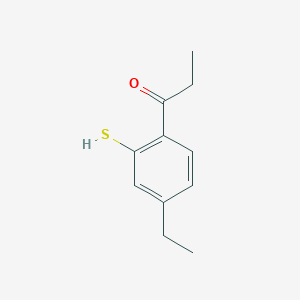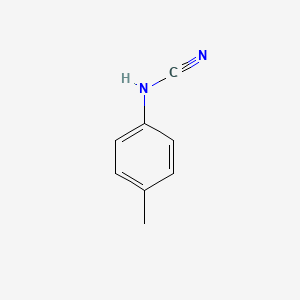
Cyanamide, (4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (4-methylphenyl)-: is an organic compound characterized by the presence of a cyano group attached to an amino group, with a 4-methylphenyl substituent. This compound is part of the broader class of cyanamides, which are known for their unique nitrogen-carbon-nitrogen connectivity. The presence of both nucleophilic and electrophilic sites within the molecule makes it highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Iron-mediated Desulfurization Approach: This method involves the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions.
Base-mediated Strategy: This approach uses aryl thiourea and halide through a base-mediated strategy to prepare cyanamides.
Industrial Production Methods: The industrial production of cyanamides typically involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process. This method is widely used due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cyanamides can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Reduction reactions can convert cyanamides into amines.
Substitution: Cyanamides can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted cyanamides depending on the reagents used
Applications De Recherche Scientifique
Chemistry: Cyanamide, (4-methylphenyl)- is used in cycloaddition reactions, aminocyanation reactions, and as an electrophilic cyanide-transfer agent. Its unique radical and coordination chemistry make it valuable in synthetic chemistry .
Biology and Medicine: In biological sciences, cyanamide derivatives are explored for their potential therapeutic applications. They are used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, cyanamides are used in the production of herbicides, pharmaceuticals, and other organic compounds. They also find applications in materials science due to their ability to form coordination complexes .
Mécanisme D'action
The mechanism of action of cyanamide, (4-methylphenyl)- involves its interaction with various molecular targets. The compound’s electrophilic nitrile unit and nucleophilic amino nitrogen enable it to participate in diverse chemical reactions. These interactions often involve the formation of coordination complexes and radical intermediates, which contribute to its reactivity and versatility .
Comparaison Avec Des Composés Similaires
Calcium Cyanamide: Used primarily as a fertilizer and in the production of other cyanamides.
Dicyandiamide: A dimer of cyanamide, used in the production of melamine and other nitrogen-containing compounds.
Melamine: A trimer of cyanamide, used in the production of plastics and resins
Uniqueness: Cyanamide, (4-methylphenyl)- stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of the 4-methylphenyl group enhances its stability and makes it suitable for specific applications in synthetic and industrial chemistry .
Propriétés
Numéro CAS |
10532-64-6 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)10-6-9/h2-5,10H,1H3 |
Clé InChI |
FCLSEQZSHNXQBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
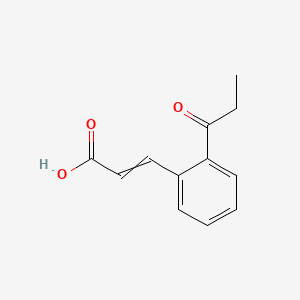
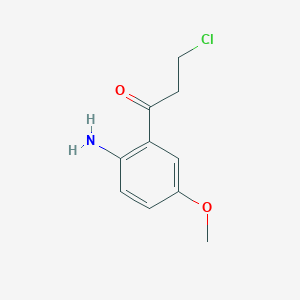

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
